molecular formula C16H18N4O B5841378 N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

Cat. No.: B5841378
M. Wt: 282.34 g/mol
InChI Key: HNSAHXTVBWYOOL-UHFFFAOYSA-N
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Description

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a compound belonging to the class of quinolinyl-pyrazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves the reaction of a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like hal

Properties

IUPAC Name

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-4-8-20-16-13(15(19-20)17-11(3)21)9-12-7-5-6-10(2)14(12)18-16/h5-7,9H,4,8H2,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSAHXTVBWYOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320762
Record name N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714231-87-5
Record name N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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